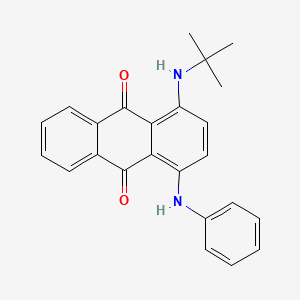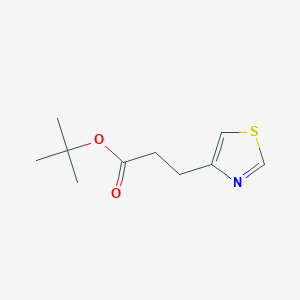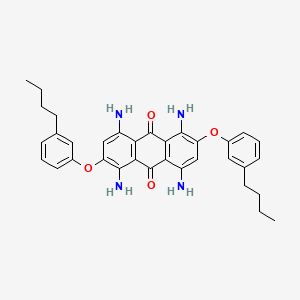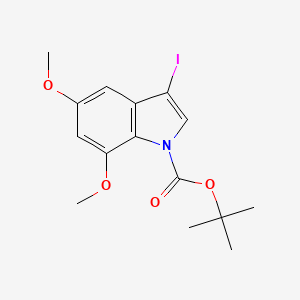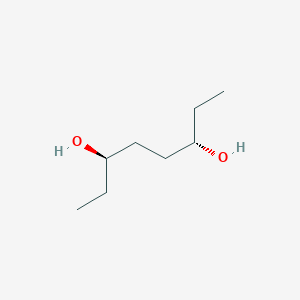
rel-(3R,6S)-Octane-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3R,6S)-Octane-3,6-diol: is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method to synthesize rel-(3R,6S)-Octane-3,6-diol is through the reduction of the corresponding diketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Hydroboration-Oxidation: Another method involves the hydroboration of an octene followed by oxidation. This two-step process uses borane (BH3) in the first step and hydrogen peroxide (H2O2) in the presence of a base in the second step to yield the diol.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding diketone or olefin. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the hydrogenation process under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: rel-(3R,6S)-Octane-3,6-diol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: rel-(3R,6S)-Octane-3,6-diol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its diol functionality.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting metabolic disorders.
Industry:
Polymer Production: this compound is used in the production of polyesters and polyurethanes, contributing to the development of materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which rel-(3R,6S)-Octane-3,6-diol exerts its effects depends on the specific application. In biochemical contexts, the hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing metabolic pathways. In polymer chemistry, the diol reacts with diisocyanates to form urethane linkages, contributing to the polymer’s structure and properties.
Comparación Con Compuestos Similares
1,2-Octanediol: Another diol with hydroxyl groups on adjacent carbons, used in cosmetics and pharmaceuticals.
1,8-Octanediol: A diol with hydroxyl groups at the terminal carbons, used in polymer production.
Uniqueness: rel-(3R,6S)-Octane-3,6-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This stereochemistry can lead to different physical properties and biological activities compared to other diols.
Propiedades
Fórmula molecular |
C8H18O2 |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(3R,6S)-octane-3,6-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8+ |
Clave InChI |
BCKOQWWRTRBSGR-OCAPTIKFSA-N |
SMILES isomérico |
CC[C@H](CC[C@H](CC)O)O |
SMILES canónico |
CCC(CCC(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


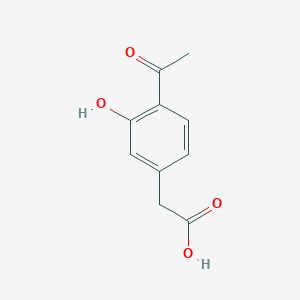

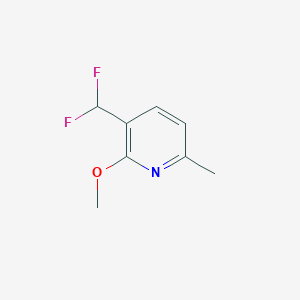
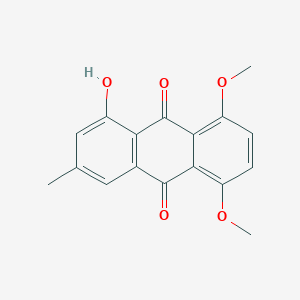
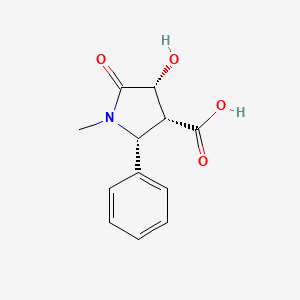
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)
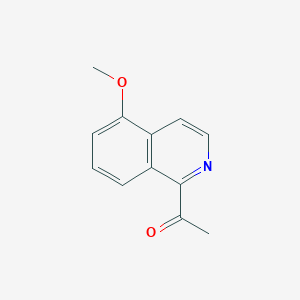
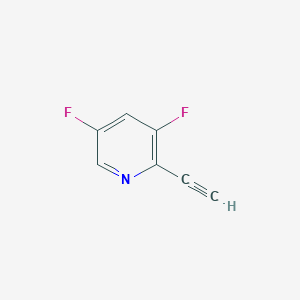
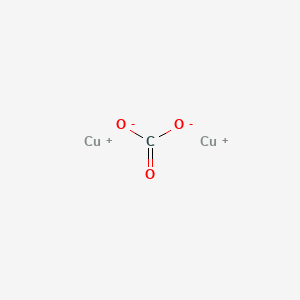
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
